molecular formula C12H10ClN3O3 B13547116 3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione

3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione

Cat. No.: B13547116
M. Wt: 279.68 g/mol
InChI Key: HEUQLFLPHHXPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione is a heterocyclic compound that contains a pyrrolo[3,4-b]pyridine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of cyclization reactions involving pyridine derivatives and piperidine can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione include other pyrrolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting properties.

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

3-(2-chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H10ClN3O3/c13-8-3-1-6-5-16(12(19)10(6)14-8)7-2-4-9(17)15-11(7)18/h1,3,7H,2,4-5H2,(H,15,17,18)

InChI Key

HEUQLFLPHHXPNU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)N=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.